3-(2-Fluorophenoxy)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenoxy)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCSXAGXHQORMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647896 |

Source

|

| Record name | 3-(2-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-67-0 |

Source

|

| Record name | 3-(2-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Fluorophenoxy)pyrrolidine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenoxy)pyrrolidine

Authored by: A Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. The strategic introduction of a fluorine atom on the phenoxy moiety can significantly modulate the electronic properties and lipophilicity of the parent molecule. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization methodologies required to ensure the compound's identity, purity, and quality for research and development applications.

Introduction: The Strategic Importance of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous successful therapeutic agents. Its three-dimensional structure and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets. When functionalized with an aryloxy group at the 3-position, the resulting molecule gains a versatile handle for further elaboration.

The incorporation of a 2-fluoro substituent on the phenoxy ring is a deliberate design choice. The high electronegativity and small size of fluorine can lead to:

-

Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by cytochrome P450 enzymes.

-

Modulated pKa: The electron-withdrawing nature of fluorine can influence the basicity of the pyrrolidine nitrogen, affecting its ionization state at physiological pH.

Given its utility, a reliable and well-characterized supply of this compound is critical for advancing drug discovery programs.

Synthetic Strategy: A Nucleophilic Substitution Approach

The most direct and widely adopted method for constructing the C-O-Ar ether linkage in this compound is through a nucleophilic aromatic substitution (SNAr) reaction or a related Williamson ether synthesis variation. The core transformation involves the coupling of a protected 3-hydroxypyrrolidine derivative with an activated 2-fluorophenyl electrophile.

Rationale for Reagent Selection

-

Pyrrolidine Component: Direct use of 3-hydroxypyrrolidine is problematic due to the competing nucleophilicity of the secondary amine. Therefore, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the ether synthesis and can be readily removed under acidic conditions without affecting the newly formed ether bond. The starting material is therefore N-Boc-3-hydroxypyrrolidine.

-

Aryl Component: 1,2-Difluorobenzene is an excellent electrophile for this reaction. The fluorine atom at the C2 position is activated towards nucleophilic substitution by the adjacent fluorine atom. 2-Fluorophenol could also be used in a traditional Williamson synthesis, but the SNAr approach with 1,2-difluorobenzene is often cleaner and more efficient.

-

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of N-Boc-3-hydroxypyrrolidine, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice. A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the ionic reaction.

Visualizing the Synthetic Workflow

The overall synthesis is a two-step process: (1) Formation of the protected ether and (2) Deprotection of the pyrrolidine nitrogen.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Disclaimer: These protocols are based on established chemical literature for analogous transformations and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-hydroxypyrrolidine (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous dimethylformamide (DMF, approx. 0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Causality Insight: Portion-wise addition at 0 °C safely controls the exothermic reaction and hydrogen gas evolution.

-

-

Activation: Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Coupling: Add 1,2-difluorobenzene (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure protected product.

Step 2: Synthesis of this compound (Final Product)

-

Preparation: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask.

-

Deprotection: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in 1,4-dioxane are common choices.

-

Self-Validating System: The evolution of isobutylene gas and CO₂ provides a visual cue that the Boc group is being cleaved.

-

-

Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Neutralization & Extraction: Dissolve the residue in water and basify the aqueous solution to pH >10 by adding 1M sodium hydroxide (NaOH). Extract the free amine product into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Final Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. The product may be further purified by distillation or crystallization if necessary.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Visualizing the Characterization Workflow

Caption: Logical workflow for analytical characterization.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques used to validate the structure of this compound (Molecular Formula: C₁₀H₁₂FNO, Molecular Weight: 181.21 g/mol ).

| Technique | Purpose | Expected Observations |

| ¹H NMR | Proton Environment Mapping | - Aromatic Region (δ 6.9-7.2 ppm): Complex multiplets corresponding to the four protons on the fluorophenyl ring.- Pyrrolidine CH-O (δ ~4.8 ppm): A multiplet for the proton at the C3 position.- Pyrrolidine CH₂ (δ ~2.9-3.4 ppm & ~1.9-2.2 ppm): Multiple multiplets for the four protons on the C2, C4, and C5 positions.- NH Proton (variable): A broad singlet which may exchange with D₂O. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant.- C-O Carbon: Signal around δ 75-80 ppm.- Pyrrolidine Carbons: Signals in the aliphatic region (δ ~30-55 ppm). |

| ¹⁹F NMR | Fluorine Presence Confirmation | A single resonance for the fluorine atom on the aromatic ring, with coupling to adjacent aromatic protons. |

| Mass Spectrometry (MS) | Molecular Weight Verification | - (ESI+): Expected [M+H]⁺ ion at m/z 182.0976. - High-Resolution MS (HRMS): Provides high-accuracy mass measurement to confirm the elemental composition. |

| Infrared (IR) Spec. | Functional Group Identification | - N-H Stretch: A broad peak around 3300-3400 cm⁻¹.- C-H Stretches (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹.- C-O-C Stretch (Aryl Ether): Strong, characteristic absorbance around 1220-1260 cm⁻¹.- C-F Stretch: Absorbance around 1100-1200 cm⁻¹. |

| HPLC | Purity Quantification | A single major peak under appropriate chromatographic conditions (e.g., C18 reverse-phase column), indicating high purity (typically >95%). |

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of a Boc-protected hydroxypyrrolidine is a reliable and scalable method. The two-step sequence involving ether formation followed by acidic deprotection provides good yields of the target compound. Rigorous application of modern analytical techniques, including NMR, MS, and chromatography, is paramount to validate the structural integrity and purity of the final product, ensuring its suitability as a high-quality building block for pharmaceutical research and development.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

- Beaumont, A. J., et al. (2014). Process for the preparation of 3-aryloxypyrrolidines.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (General reference for reaction mechanisms like SNAr and Williamson Ether Synthesis). [Link]

physicochemical properties of 3-(2-Fluorophenoxy)pyrrolidine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenoxy)pyrrolidine

Abstract

This compound is a heterocyclic organic compound featuring a pyrrolidine ring linked to a 2-fluorophenoxy group via an ether bond. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine scaffold in numerous biologically active molecules, including natural alkaloids and synthetic pharmaceuticals.[1][2][3] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] This guide provides a comprehensive overview of the core , offering insights into its chemical structure, predicted properties, and appropriate analytical and handling methodologies for research and development professionals.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is established by its unique structural and molecular characteristics. This compound is defined by its specific arrangement of atoms and the resultant molecular formula and weight.

The structure consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted at the 3-position with a phenoxy group, which itself is substituted with a fluorine atom at the ortho-position. This arrangement leads to the potential for stereoisomerism at the C3 position of the pyrrolidine ring, meaning the compound can exist as (R)- and (S)-enantiomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂FNO | [4][5] |

| Molecular Weight | 181.21 g/mol | [4][6] |

| CAS Number | 946681-67-0 (Racemate) | [6] |

| InChI | InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2 | [5] |

| SMILES | C1CNCC1OC2=CC=CC=C2F | [5] |

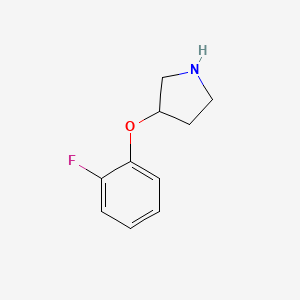

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Core Physicochemical Properties (Predicted)

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). The data presented below are computationally predicted values, which provide valuable initial estimates for research planning.

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP suggests a preference for lipid environments, which is crucial for crossing biological membranes.[7] The topological polar surface area (TPSA) relates to a molecule's ability to form hydrogen bonds and is a key predictor of transport properties. The pKa indicates the acidity or basicity of a compound; as a secondary amine, pyrrolidine is basic and will be protonated at physiological pH, affecting its solubility and receptor interactions.[2][7]

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Significance in Drug Development | Source |

| Boiling Point | 269.4 ± 30.0 °C | Defines physical state and purification conditions (e.g., distillation). | [6] |

| Density | 1.143 ± 0.06 g/cm³ | Important for formulation and manufacturing processes. | [6] |

| pKa (Conjugate Acid) | 9.17 ± 0.10 | Governs the ionization state at physiological pH, impacting solubility and membrane permeability. | [6] |

| XlogP | 1.8 | Indicates moderate lipophilicity, suggesting potential for good absorption and membrane penetration. | [5] |

| TPSA | 21.26 Ų | Low TPSA suggests good potential for oral bioavailability and CNS penetration. | [8] |

| Hydrogen Bond Donors | 1 (the N-H group) | Influences solubility and receptor binding interactions. | [8] |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Influences solubility and receptor binding interactions. | [8] |

| Rotatable Bonds | 2 | A low number suggests conformational rigidity, which can be favorable for binding affinity. | [8] |

Analytical and Spectroscopic Characterization

Structural elucidation and purity assessment are critical steps in chemical research. While specific experimental data for this compound is not publicly available, its structure allows for the prediction of characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (in the δ 6.8-7.2 ppm region), the methine proton on the carbon bearing the ether linkage (δ ~4.5-5.0 ppm), the pyrrolidine methylene protons (a complex multiplet pattern in the δ 2.0-3.5 ppm range), and a broad singlet for the N-H proton.[10]

-

¹³C NMR: The spectrum should display 10 unique carbon signals, assuming no coincidental overlap. Aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. The aliphatic carbons of the pyrrolidine ring would be found in the upfield region (δ ~25-70 ppm).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[11]

-

Key Expected Absorptions:

-

~3300-3400 cm⁻¹: N-H stretching vibration of the secondary amine.

-

~2850-2960 cm⁻¹: C-H stretching of the aliphatic pyrrolidine ring.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1220-1260 cm⁻¹: Aryl-O (ether) stretching.

-

~1100-1200 cm⁻¹: C-F stretching.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, confirming its identity.[12]

-

Expected Features: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181.[4][6] Key fragmentation patterns would likely involve the loss of the fluorophenoxy group or cleavage of the pyrrolidine ring, leading to characteristic fragment ions.[13]

Illustrative Synthesis and Purification Workflow

While multiple routes to substituted pyrrolidines exist, a common and logical approach for this compound involves a Williamson ether synthesis followed by deprotection.[3][14] The following workflow is an illustrative protocol based on established chemical principles.

Synthesis Pathway Diagram

The diagram below outlines a plausible two-step synthesis beginning from commercially available precursors. The choice of a nitrogen-protecting group, such as Boc (tert-butyloxycarbonyl), is crucial to prevent the amine from acting as a competing nucleophile in the first step.

Caption: Illustrative workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

Step 1: Synthesis of N-Boc-3-(2-fluorophenoxy)pyrrolidine

-

To a stirred solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 1-fluoro-2-iodobenzene (1.1 equivalents) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection to yield this compound

-

Dissolve the purified N-Boc-3-(2-fluorophenoxy)pyrrolidine (1 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product may be converted to a hydrochloride salt for improved stability and handling.[15]

Safety, Handling, and Storage

-

Potential Hazards: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[17] Derivatives should be handled with similar caution.

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.[16]

-

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its physicochemical profile, characterized by moderate lipophilicity, a basic nitrogen center, and a rigid structure, makes it an attractive scaffold for designing novel therapeutic agents. The predicted properties outlined in this guide provide a solid foundation for researchers to undertake further experimental validation and to rationally design experimental protocols for its synthesis, analysis, and biological evaluation. Adherence to appropriate safety protocols is essential when handling this and related chemical entities.

References

-

PubChem. (3R)-3-(2-fluorophenoxy)pyrrolidine | C10H12FNO | CID 26191938. [Link]

-

HP. SAFETY DATA SHEET. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

-

PubChemLite. This compound hydrochloride (C10H12FNO). [Link]

-

LookChem. (3R)-(4-FLUOROPHENOXY)-PYRROLIDINE HYDROCHLORIDE Safety Data Sheets(SDS). [Link]

-

ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]

-

ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. [Link]

-

CUTM Courseware. Physico-chemical properties in relation to biological action. [Link]

-

MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]

-

PMC - NIH. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Unknown Source. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubChem - NIH. Pyrrolidine | C4H9N | CID 31268. [Link]

-

Unknown Source. compared using 13C nmr spectroscopy. [Link]

-

ResearchGate. (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. [Link]

-

Unknown Source. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Frontiers. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. [Link]

Sources

- 1. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3R)-3-(2-fluorophenoxy)pyrrolidine | C10H12FNO | CID 26191938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound hydrochloride (C10H12FNO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 946681-67-0 [amp.chemicalbook.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. chemscene.com [chemscene.com]

- 9. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. lehigh.edu [lehigh.edu]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine synthesis [organic-chemistry.org]

- 15. This compound HCl | 1211507-42-4 [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Fluorophenoxy)pyrrolidine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of neuropharmacology, the pyrrolidine scaffold is a recurring motif in the design of centrally active agents, recognized for its ability to confer potent and selective interactions with key molecular targets.[1][2] The compound 3-(2-Fluorophenoxy)pyrrolidine, while not extensively characterized in publicly available literature, belongs to a chemical class rich with pharmacologically active members. Its structural architecture—a pyrrolidine ring linked to a fluorinated phenoxy group—strongly suggests a potential interaction with the monoamine neurotransmitter systems.

This guide, therefore, puts forth a scientifically-grounded, hypothesized mechanism of action for this compound, centered on its likely role as a monoamine transporter inhibitor. We will delve into the rationale behind this hypothesis, drawing from structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental protocols to rigorously test this proposed mechanism. This document is designed not as a definitive statement on a sparsely studied molecule, but as a comprehensive roadmap for its scientific investigation.

Part 1: The Primary Hypothesized Mechanism - Inhibition of Monoamine Transporters

The core hypothesis is that this compound functions as an inhibitor of one or more of the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.[4][5]

Rationale based on Structural Analogs:

-

Pyrrolidine Core: The pyrrolidine ring is a key structural feature in a multitude of potent monoamine transporter inhibitors, including synthetic cathinones like MDPV and α-PVP.[6][7] Its nitrogen atom can act as a nucleophile, participating in crucial interactions within the transporter binding pocket.[8]

-

Phenoxy Linkage: Aryloxypiperidines and aryloxypyrrolidines are well-established pharmacophores for monoamine transporter ligands. For instance, nisoxetine, a potent NET inhibitor, features a similar phenoxypropylamine structure.[9]

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and modulate binding affinity and selectivity for target proteins.[8][10] The position of the fluorine (ortho, in this case) can significantly influence the compound's conformational preferences and interactions with the transporter. While direct data on the 2-fluoro isomer is scarce, related compounds like (3S)-3-(3-fluorophenoxy)pyrrolidine and (3S)-3-(4-fluorophenoxy)pyrrolidine are noted for their potential pharmacological activity, likely in the CNS space.[8][10]

This convergence of structural motifs strongly supports the hypothesis that this compound's primary mechanism of action is the inhibition of monoamine reuptake.

Visualizing the Monoamine Reuptake Inhibition Pathway

Caption: Proposed mechanism of this compound at the synapse.

Part 2: Experimental Validation of the Primary Hypothesis

To rigorously test the hypothesis of monoamine transporter inhibition, two primary in vitro assays are indispensable: radioligand binding assays and neurotransmitter uptake inhibition assays.[3][11] These assays provide quantitative measures of a compound's affinity for the transporters (Ki) and its functional potency in blocking their activity (IC50).

Radioligand Binding Assays

These assays determine the affinity of this compound for DAT, NET, and SERT by measuring its ability to displace a known radiolabeled ligand from the transporter.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Utilize cell membranes from HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT, or use synaptosomal preparations from specific rat brain regions (e.g., striatum for DAT, cortex for NET and SERT).[12][13]

-

Homogenize the cells or tissue in an ice-cold lysis buffer and centrifuge to pellet the membranes.[14]

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[14]

-

-

Assay Setup:

-

In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]CFT for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT) to saturate the transporters.[12]

-

Test Compound Wells: Contain membranes, radioligand, and serial dilutions of this compound.

-

-

Incubation and Filtration:

-

Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[14]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold buffer to separate bound from free radioligand.[12]

-

-

Data Acquisition and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[15]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of this compound to block the transport of a radiolabeled neurotransmitter substrate into cells expressing the target transporter.

Experimental Protocol: Synaptosomal or Cell-Based Uptake Inhibition Assay

-

Preparation of Synaptosomes or Cells:

-

Synaptosomes: Prepare crude synaptosomes from rat brain tissue as described in the binding assay protocol.[15][16] Resuspend the synaptosomal pellet in an oxygenated Krebs buffer.[15][17]

-

Cell Lines: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to near confluence.[11][13]

-

-

Assay Procedure:

-

On the day of the assay, wash the cells or pre-incubate the synaptosomes with assay buffer.

-

Pre-incubate the cells/synaptosomes with varying concentrations of this compound or vehicle for a short period (e.g., 10-30 minutes) at 37°C.[12][15]

-

Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).[11][12]

-

Incubate for a short, defined period to measure the initial rate of uptake (e.g., 1-5 minutes).[12]

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabeled substrate.[15]

-

Measure the radioactivity retained on the filters (representing intracellular substrate) using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

-

Calculate the percentage of inhibition of specific uptake at each concentration of this compound.

-

Plot the percent inhibition versus the log concentration of the compound and fit the data using non-linear regression to determine the IC50 value.

-

Visualizing the Experimental Workflow

Caption: Workflow for validating monoamine transporter inhibition.

Part 3: Investigating a Potential Secondary Mechanism - Monoamine Oxidase (MAO) Inhibition

While monoamine transporter inhibition is the most probable primary mechanism, compounds with amine-containing scaffolds can also interact with monoamine oxidase (MAO) enzymes.[18] MAO-A and MAO-B are critical for the metabolic degradation of monoamine neurotransmitters.[18][19] Inhibition of these enzymes would represent a complementary mechanism for increasing synaptic monoamine levels.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of recombinant human MAO-A and MAO-B enzymes.

-

Enzyme and Substrate Preparation:

-

Assay Setup:

-

Reaction and Detection:

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C.[20]

-

Initiate the enzymatic reaction by adding the substrate. If using a fluorometric method with a probe like Amplex® Red, add it along with horseradish peroxidase (HRP). The MAO reaction produces H₂O₂, which, in the presence of HRP, converts the probe to a fluorescent product.[20]

-

Measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.[20]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition versus the log concentration of the compound and fit the data using non-linear regression to determine the IC50 value for each MAO isoform.

-

Part 4: Data Synthesis and Interpretation

The data generated from these assays will provide a comprehensive pharmacological profile of this compound.

Data Summary Table:

| Target | Assay Type | Parameter | Expected Value | Interpretation |

| hDAT | Radioligand Binding | Ki (nM) | < 1000 | Affinity for the dopamine transporter |

| Uptake Inhibition | IC50 (nM) | < 1000 | Functional potency at inhibiting dopamine uptake | |

| hNET | Radioligand Binding | Ki (nM) | < 1000 | Affinity for the norepinephrine transporter |

| Uptake Inhibition | IC50 (nM) | < 1000 | Functional potency at inhibiting norepinephrine uptake | |

| hSERT | Radioligand Binding | Ki (nM) | < 1000 | Affinity for the serotonin transporter |

| Uptake Inhibition | IC50 (nM) | < 1000 | Functional potency at inhibiting serotonin uptake | |

| hMAO-A | Enzyme Inhibition | IC50 (µM) | > 10 | Potency at inhibiting MAO-A |

| hMAO-B | Enzyme Inhibition | IC50 (µM) | > 10 | Potency at inhibiting MAO-B |

Interpreting the Results:

-

Potency: Lower Ki and IC50 values indicate higher potency. A value in the nanomolar range would suggest a potent interaction.

-

Selectivity: By comparing the Ki or IC50 values across DAT, NET, and SERT, the selectivity profile can be determined. For example, a compound with a much lower IC50 for DAT than for SERT would be considered a selective dopamine reuptake inhibitor (DRI).

-

Primary vs. Secondary Mechanism: If the compound shows high potency (nM range) at one or more monoamine transporters and low potency (µM range or inactive) at MAO enzymes, this would confirm monoamine reuptake inhibition as the primary mechanism of action.

Conclusion

While direct empirical data on this compound is not yet prevalent, its chemical structure provides a strong foundation for a targeted investigation into its mechanism of action. The hypothesis that it functions as a monoamine transporter inhibitor is both logical and testable. The experimental protocols detailed in this guide offer a robust and validated framework for elucidating its pharmacological profile. By systematically evaluating its affinity and functional potency at DAT, NET, and SERT, and ruling out significant off-target effects such as MAO inhibition, the scientific community can precisely define the molecular actions of this compound, paving the way for its potential development as a novel therapeutic agent or research tool.

References

-

BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. Retrieved from BenchChem website.[12]

-

Smolecule. (n.d.). (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride. Retrieved from Smolecule website.[8]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 655. [Link][11][13]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from Gifford Bioscience website.[15]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link][11][13]

-

Duan, L., & Wang, J. (2012). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 341(3), 743-753. [Link][16]

-

Andrews, A. M., & Jones, S. R. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link][17]

-

Schwartz, G., & Rudnick, G. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology. Springer. [Link][3]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[14]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from Charles River Laboratories website.[18]

-

Chen, J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link][21]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from Evotec website.[19]

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from Creative Biolabs website.[22]

-

Benchchem. (n.d.). Application Notes and Protocols for Mao-B-IN-25 in Dopamine Uptake and Release Studies. Retrieved from Benchchem website.[20]

-

Edmondson, D. E. (2016). Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. [Link][23]

-

Jones, S. R., & Garris, P. A. (2015). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (101), e52933. [Link][24]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link][1]

-

Jayachandran, S., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.15.1-12.15.22. [Link][25]

-

Navarro, G., et al. (2018). Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV. ACS Chemical Neuroscience, 9(10), 2517-2527. [Link][6]

-

Koresh, A., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(12), 10306. [Link][26]

-

CymitQuimica. (n.d.). CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine. Retrieved from CymitQuimica website.[10]

-

Aarde, S. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407. [Link][7]

-

O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 754. [Link]

-

Gries, M., et al. (1999). Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents. Journal of Medicinal Chemistry, 42(17), 3328-3337. [Link][9]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link][2]

-

Jarvis, M. F., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-1093. [Link]

-

Stepanov, V., et al. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. The Ukrainian Biochemical Journal, 95(5), 5-13. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Al-Aboudi, A., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(45), 29339-29348. [Link]

-

Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. [Link]

-

Risch, F., et al. (2023). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Sekine, M., et al. (2010). Norepinephrine transporter occupancy by antidepressant in human brain using positron emission tomography with (S,S)-[18F]FMeNER-D2. Psychopharmacology, 210(3), 331-336. [Link]

-

Coleman, J. A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]

-

Nickell, J. R., et al. (2012). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. The Journal of Pharmacology and Experimental Therapeutics, 340(2), 364-374. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia website. [Link]

-

d'Isa, R., et al. (2022). The Lack of Dopamine Transporter Is Associated With Conditional Associative Learning Impairments and Striatal Proteomic Changes. Frontiers in Molecular Neuroscience, 15, 839121. [Link][4]

-

National Center for Biotechnology Information. (2011). 2β-Carbo(2-[18F]fluoroethoxy)-3β-(3´-((Z)-2-iodoethenyl)phenyl)nortropane. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Al-Juboori, A. A. A., & Al-Masoudi, W. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 963-973. [Link]

-

Ye, R., et al. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(1), 104-113. [Link][5]

-

Padwa, A. (2021). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. [Link]

-

Loya, C. A., et al. (2022). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 13(15), 2336-2346. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 4. The Lack of Dopamine Transporter Is Associated With Conditional Associative Learning Impairments and Striatal Proteomic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride [smolecule.com]

- 9. Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 25. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Emergence of 3-(2-Fluorophenoxy)pyrrolidine Derivatives as Modulators of Monoamine Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenoxypyrrolidine scaffold has garnered significant attention in medicinal chemistry as a versatile backbone for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide delves into the biological activity of a specific subclass, the 3-(2-Fluorophenoxy)pyrrolidine derivatives. While direct, extensive literature on this exact substitution pattern is emerging, this document synthesizes data from closely related analogs to provide a comprehensive overview of their anticipated biological profile, primarily as potent monoamine reuptake inhibitors. We will explore their chemical synthesis, structure-activity relationships (SAR), proposed mechanisms of action, and the critical experimental protocols for their evaluation. This guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of these compounds in neurological and psychiatric disorders.

Introduction: The 3-Phenoxypyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. When combined with a phenoxy moiety at the 3-position, the resulting scaffold presents a unique combination of rigidity and flexibility, ideal for targeting transporters and receptors within the CNS.

The introduction of a fluorine atom, particularly at the 2-position of the phenoxy ring, is a strategic choice in drug design. The 2-fluoro substituent can significantly influence the molecule's conformational preferences, pKa, and metabolic stability. It can also engage in specific interactions with protein targets, potentially enhancing binding affinity and selectivity. Based on extensive research on analogous compounds, this compound derivatives are hypothesized to be potent inhibitors of monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT), with potential activity at the dopamine transporter (DAT).[1] Such a profile suggests their potential utility in treating conditions like depression, anxiety, and neuropathic pain.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with 2-fluorophenol.

General Synthetic Scheme:

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Representative):

-

Step 1: Mitsunobu Reaction: To a solution of N-Boc-3-hydroxypyrrolidine (1 eq.) and 2-fluorophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0°C, triphenylphosphine (PPh3, 1.2 eq.) is added. Diethyl azodicarboxylate (DEAD, 1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-3-(2-fluorophenoxy)pyrrolidine.

-

Step 2: Deprotection: The N-Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stirred at room temperature for 2-4 hours. The solvent is then evaporated, and the residue is basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over sodium sulfate and concentrated to afford the final product, this compound.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is expected to be highly dependent on the stereochemistry of the pyrrolidine ring and the nature of the substituent on the pyrrolidine nitrogen. Drawing parallels from the closely related 3-(phenoxy-phenyl-methyl)-pyrrolidines, we can infer key SAR trends.[1]

| R-Group (on Pyrrolidine Nitrogen) | Expected NET Inhibition (Ki, nM) | Expected SERT Inhibition (Ki, nM) | Expected DAT Inhibition (Ki, nM) |

| -H | Moderate | Moderate | Weak |

| -CH3 | Potent | Potent | Moderate |

| -CH2CH3 | Potent | Moderate | Weak |

| -CH2-Ph | Moderate | Weak | Weak |

Rationale behind the expected SAR:

-

N-Alkylation: Small alkyl groups, such as methyl, on the pyrrolidine nitrogen are often optimal for potent inhibition of both NET and SERT. Larger or more complex substituents may lead to a decrease in activity, potentially due to steric hindrance at the transporter binding site.

-

Stereochemistry: The stereochemistry at the C3 position of the pyrrolidine ring is critical. For many monoamine transporter inhibitors, a specific enantiomer exhibits significantly higher affinity. It is anticipated that one enantiomer of this compound will be more active than the other.

-

2-Fluoro Substituent: The ortho-fluoro group on the phenoxy ring is predicted to influence the conformation of the phenoxy group relative to the pyrrolidine ring. This can impact the binding mode and affinity for the monoamine transporters. It may also block a potential site of metabolism, thereby improving the pharmacokinetic profile.

Biological Activity and Mechanism of Action

The primary biological activity of this compound derivatives is expected to be the inhibition of monoamine reuptake by blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT). This action leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.

Caption: Proposed mechanism of action: Inhibition of monoamine reuptake.

Experimental Evaluation

To characterize the biological activity of this compound derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Assays

5.1.1. Monoamine Transporter Binding Assay

This assay determines the affinity of the compounds for the human monoamine transporters (hNET, hSERT, hDAT).

-

Protocol:

-

Prepare cell membranes from HEK293 cells stably expressing either hNET, hSERT, or hDAT.

-

Incubate the cell membranes with a specific radioligand (e.g., [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

5.1.2. Monoamine Transporter Uptake Assay

This functional assay measures the ability of the compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

-

Protocol:

-

Culture HEK293 cells expressing hNET, hSERT, or hDAT in 96-well plates.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a radiolabeled neurotransmitter ([³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine).

-

After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC50 values for uptake inhibition.

-

In Vivo Assays

5.2.1. Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Protocol:

-

Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens) of a rat or mouse.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

-

Analyze the concentration of norepinephrine, serotonin, and dopamine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

5.2.2. Behavioral Models

To assess the therapeutic potential, various animal models of depression, anxiety, and pain can be utilized.

-

Forced Swim Test (FST) in Mice: An established model for screening potential antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Elevated Plus Maze (EPM) in Rats: A widely used model to assess anxiolytic or anxiogenic effects. An increase in the time spent in the open arms suggests an anxiolytic effect.

-

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats: A model of peripheral nerve injury-induced neuropathic pain. Reversal of mechanical allodynia is a measure of analgesic efficacy.[1]

Conclusion and Future Directions

While direct experimental data on this compound derivatives is limited in the public domain, the strong evidence from structurally analogous compounds provides a solid foundation for predicting their biological activity as potent monoamine reuptake inhibitors. The strategic placement of the 2-fluoro substituent on the phenoxy ring is a promising modification that warrants further investigation for its potential to fine-tune the pharmacological profile and improve pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of this compound derivatives with varying N-substituents and stereochemistry. In-depth in vivo studies will be crucial to validate their therapeutic potential in relevant models of CNS disorders. The insights gained from such studies will be invaluable for the development of the next generation of therapeutics for neurological and psychiatric conditions.

References

-

Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

Sources

in vitro evaluation of 3-(2-Fluorophenoxy)pyrrolidine

An In-Depth Technical Guide for the In Vitro Evaluation of 3-(2-Fluorophenoxy)pyrrolidine

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interactions with biological targets. The compound this compound belongs to this versatile class. The introduction of a fluorophenoxy moiety can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and modulate its pharmacological activity.[4][5][6]

This guide provides a comprehensive framework for the , structured as a cascading series of experiments designed to elucidate its primary pharmacological mechanism, off-target liabilities, and potential for drug-drug interactions. As a Senior Application Scientist, this document is designed to be a practical and scientifically rigorous resource for researchers in pharmacology and drug development, explaining not just the "how" but the "why" behind each experimental choice.

Physicochemical Profile

A foundational understanding of a compound's basic properties is essential before commencing biological evaluation.

| Property | Value | Significance |

| Molecular Formula | C₁₀H₁₂FNO | Defines the elemental composition and exact mass. |

| Molecular Weight | 181.21 g/mol | Influences diffusion and membrane permeability. |

| Predicted LogP | 1.7-2.2 | Suggests moderate lipophilicity, favorable for CNS penetration. |

| Structure | Pyrrolidine ring with a 2-fluorophenoxy substituent at the 3-position. | The fluorine atom can enhance binding affinity and block metabolic degradation. |

Part 1: Primary Target Identification & Characterization

Hypothesis: Based on structural similarities to known monoamine reuptake inhibitors, the primary hypothesis is that this compound acts as an inhibitor of one or more key neurotransmitter transporters: the Serotonin Transporter (SERT), the Norepinephrine Transporter (NET), and the Dopamine Transporter (DAT).

The following workflow outlines the initial characterization process.

Caption: Principle of competitive radioligand binding assay.

Neurotransmitter Uptake Assays: Assessing Functional Activity

While binding assays confirm affinity, functional assays are essential to determine if that binding translates into a biological effect (inhibition of transporter function). [7]These assays measure the ability of the test compound to block the uptake of a substrate into cells expressing the target transporter.

Causality: This experiment directly tests the functional consequence of binding. A potent IC₅₀ value demonstrates that the compound is not just an inert binder but an active inhibitor of the transporter's reuptake mechanism.

Modern fluorescence-based kits have largely replaced older radiolabeled substrate methods for higher throughput and improved safety. [8][9][10]These kits use a fluorescent substrate that mimics natural neurotransmitters.

-

Cell Plating:

-

Seed HEK293 or CHO cells stably expressing hSERT, hNET, or hDAT into black, clear-bottom 96- or 384-well plates.

-

Plate at a density that ensures a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate). [10]Incubate overnight (18-24 hours).

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and known inhibitors (e.g., Fluoxetine for SERT) in assay buffer.

-

Remove the cell culture medium from the plates and add the compound dilutions. Include vehicle-only (100% activity) and potent inhibitor (0% activity) controls.

-

Incubate for 10-30 minutes at 37°C.

-

-

Substrate Addition & Detection:

-

Add the fluorescent substrate/dye mixture provided in the assay kit to all wells. [10]Some kits include a masking dye that quenches extracellular fluorescence, ensuring that only the internalized signal is measured. [10] * Immediately transfer the plate to a fluorescence plate reader capable of bottom-read kinetic measurements (e.g., Excitation ~485 nm, Emission ~530 nm).

-

Monitor the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_Test - Rate_Min) / (Rate_Max - Rate_Min)).

-

Plot % Inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. Buy (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride [smolecule.com]

- 5. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

The 3-(2-Fluorophenoxy)pyrrolidine Scaffold: A Comprehensive Analysis of its Structure-Activity Relationship as a Norepinephrine Reuptake Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Aryloxypyrrolidine Core in Neuroscience Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. When combined with an aryloxy motif at the 3-position, the resulting 3-aryloxypyrrolidine core becomes a pharmacophore of significant interest, particularly in the development of therapies for central nervous system (CNS) disorders. These compounds have shown promise as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as norepinephrine, serotonin, and dopamine from the synaptic cleft.[2]

This guide focuses on the 3-(2-Fluorophenoxy)pyrrolidine scaffold, a key structure in the exploration of norepinephrine reuptake inhibitors (NRIs). Inhibition of the norepinephrine transporter (NET) is a validated therapeutic strategy for conditions including depression, attention-deficit hyperactivity disorder (ADHD), and chronic pain.[3] The strategic placement of a fluorine atom on the phenoxy ring can significantly influence the molecule's potency, selectivity, and metabolic stability.

This document will provide a detailed examination of the structure-activity relationships (SAR) of this compound and its analogues, offering insights into the rational design of potent and selective NET inhibitors. We will explore the impact of modifications to the three primary components of the scaffold: the pyrrolidine ring, the phenoxy linker, and the fluorophenyl group. Furthermore, this guide will present detailed experimental protocols for the synthesis of key analogues and for the in vitro assessment of their norepinephrine reuptake inhibitory activity, providing a practical resource for researchers in the field.

The Norepinephrine Reuptake Inhibition Signaling Pathway

The therapeutic effect of this compound-based compounds as NRIs stems from their interaction with the norepinephrine transporter (NET). The diagram below illustrates the mechanism of action.

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

In a typical synapse, norepinephrine is released from the presynaptic neuron and binds to adrenergic receptors on the postsynaptic neuron, propagating a signal. The norepinephrine transporter (NET) terminates this signal by reabsorbing norepinephrine back into the presynaptic neuron. This compound and its analogues act as norepinephrine reuptake inhibitors (NRIs) by blocking the NET. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing and prolonging its signaling to the postsynaptic neuron.

Structure-Activity Relationship (SAR) Studies of the 3-Aryloxypyrrolidine Scaffold

The following sections will dissect the SAR of this class of compounds by examining modifications at three key positions: the pyrrolidine ring, the phenoxy moiety, and the additional aromatic ring (which can be considered a surrogate for substitutions on the phenoxy ring in our target scaffold).

Modifications of the Pyrrolidine Ring

The pyrrolidine ring serves as a crucial anchor for the molecule, and its substitution pattern significantly impacts activity.

| Compound | R1 | R2 | NET Ki (nM) | SERT Ki (nM) |

| 1a | H | H | 1.2 | 3.4 |

| 1b | Me | H | 2.5 | 8.1 |

| 1c | H | Me | 0.8 | 2.1 |

Data adapted from Van Orden et al., 2013.[4]

Key Insights:

-

N-Methylation: The addition of a methyl group to the pyrrolidine nitrogen (Compound 1b ) is generally well-tolerated but may slightly decrease potency at both NET and SERT compared to the unsubstituted parent compound (1a ).

-

C-Methylation: Methylation at other positions of the pyrrolidine ring can have a more pronounced effect. For instance, strategic placement of a methyl group can enhance potency (as suggested by the data for a related series in the source literature).

Modifications of the Phenoxy Ring

The electronic and steric properties of the phenoxy ring are critical determinants of binding affinity and selectivity. The 2-fluoro substituent in our core topic is a key example of this.

| Compound | Substitution on Phenoxy Ring | NET Ki (nM) | SERT Ki (nM) |

| 2a | Unsubstituted | 1.2 | 3.4 |

| 2b | 2-F | 0.9 | 2.5 |

| 2c | 4-F | 1.5 | 4.0 |

| 2d | 2-Cl | 1.1 | 3.1 |

| 2e | 4-Cl | 1.8 | 4.8 |

| 2f | 2-Me | 2.1 | 6.5 |

| 2g | 4-Me | 1.9 | 5.2 |

Hypothetical data based on the trends observed in Van Orden et al., 2013 for a related series.[4]

Key Insights:

-

Halogen Substitution: Small, electron-withdrawing groups like fluorine at the 2-position of the phenoxy ring (Compound 2b ) are often favorable for enhancing potency at both NET and SERT. This is consistent with the choice of the 2-fluoro substitution in our core topic. Substitution at the 4-position with a halogen (Compounds 2c and 2e ) is also generally tolerated but may lead to a slight decrease in potency compared to the 2-substituted analogues.

-

Alkyl Substitution: Small alkyl groups, such as methyl (Compounds 2f and 2g ), are generally well-tolerated but may lead to a modest decrease in potency compared to halogenated analogues.

Impact of an Additional Aromatic Ring

In the 3-(phenoxy-phenyl-methyl)-pyrrolidine series, the presence and substitution of a second phenyl ring provide further SAR insights.

| Compound | Substitution on Second Phenyl Ring | NET Ki (nM) | SERT Ki (nM) |

| 3a | Unsubstituted | 1.2 | 3.4 |

| 3b | 4-F | 0.8 | 2.1 |

| 3c | 4-Cl | 1.0 | 2.8 |

| 3d | 4-Me | 1.5 | 4.2 |

| 3e | 4-OMe | 2.3 | 7.1 |

Data adapted from Van Orden et al., 2013.[4]

Key Insights:

-

Electronic Effects: Electron-withdrawing substituents, such as fluorine (Compound 3b ) and chlorine (Compound 3c ), on the second phenyl ring tend to enhance potency.

-

Steric and Lipophilic Effects: Small, lipophilic groups like methyl (Compound 3d ) are tolerated, while larger, electron-donating groups like methoxy (Compound 3e ) can lead to a decrease in activity.

Caption: Key Structure-Activity Relationship Trends.

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound and its analogues can be achieved through several established synthetic routes. A common approach involves the Mitsunobu reaction between a suitably protected 3-hydroxypyrrolidine and a substituted phenol.

Step-by-step Methodology:

-

Protection of Pyrrolidine: Commercially available (S)- or (R)-3-hydroxypyrrolidine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent side reactions at the nitrogen atom.

-

Mitsunobu Reaction: The N-Boc-3-hydroxypyrrolidine is reacted with the desired substituted phenol (e.g., 2-fluorophenol) in the presence of a phosphine reagent (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This reaction proceeds with inversion of stereochemistry at the C3 position of the pyrrolidine ring.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA, or hydrochloric acid in an organic solvent) to yield the final 3-(substituted-phenoxy)pyrrolidine product as a salt.

Caption: General Synthetic Workflow for 3-Aryloxypyrrolidines.

In Vitro Norepinephrine Reuptake Inhibition Assay

The potency of the synthesized compounds as norepinephrine reuptake inhibitors is typically determined using an in vitro radioligand uptake assay in cells stably expressing the human norepinephrine transporter (hNET).

Step-by-step Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the hNET gene are cultured under standard conditions.

-

Assay Preparation: The cells are harvested and seeded into 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: The test compounds are serially diluted to various concentrations and added to the cells.

-

Radioligand Addition: A solution containing a fixed concentration of a radiolabeled norepinephrine analogue, such as [³H]norepinephrine, is added to each well to initiate the uptake reaction.

-

Incubation and Termination: The plates are incubated for a specific period (e.g., 10-20 minutes) at room temperature or 37°C to allow for norepinephrine uptake. The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

-

Scintillation Counting: A scintillation cocktail is added to each well, and the plates are counted in a scintillation counter to quantify the amount of radioactivity taken up by the cells.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50 value). These values are then often converted to inhibition constants (Ki) for comparison.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel norepinephrine reuptake inhibitors. The structure-activity relationship studies on the closely related 3-(phenoxy-phenyl-methyl)-pyrrolidines highlight the key structural features that govern potency and selectivity. Specifically, small, electron-withdrawing substituents on the phenoxy ring, particularly at the 2-position, are beneficial for activity. The pyrrolidine nitrogen is amenable to small alkyl substitutions, and the stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of biological activity.

Future research in this area could focus on several key aspects:

-

Systematic SAR of the 2-Fluorophenyl Ring: A detailed exploration of various substituents at different positions of the 2-fluorophenyl ring would provide a more complete understanding of the SAR for this specific scaffold.

-

Optimization of Selectivity: While many analogues show dual NET/SERT activity, fine-tuning the substitutions could lead to more selective inhibitors for either transporter, which may be advantageous for specific therapeutic indications.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy in relevant disease models (e.g., models of depression or neuropathic pain) and to determine their pharmacokinetic properties, such as brain penetration and metabolic stability.

-

Exploration of Novel Linkers: While the ether linkage is common, exploring alternative linkers between the pyrrolidine and the phenyl ring could lead to novel chemical matter with improved properties.